molecular formula C18H12ClN3O2 B14385330 4(3H)-Quinazolinone, 2-(4-chlorophenyl)-3-(3-methyl-5-isoxazolyl)- CAS No. 90059-40-8

4(3H)-Quinazolinone, 2-(4-chlorophenyl)-3-(3-methyl-5-isoxazolyl)-

Cat. No.: B14385330
CAS No.: 90059-40-8
M. Wt: 337.8 g/mol
InChI Key: WDXFLBLHKQYIIP-UHFFFAOYSA-N
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Description

2-(4-Chlorophenyl)-3-(3-methylisoxazol-5-yl)quinazolin-4(3H)-one is a complex organic compound that belongs to the quinazolinone family. This compound is characterized by the presence of a quinazolinone core, substituted with a 4-chlorophenyl group and a 3-methylisoxazol-5-yl group. Quinazolinones are known for their diverse biological activities, making them significant in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorophenyl)-3-(3-methylisoxazol-5-yl)quinazolin-4(3H)-one typically involves the following steps:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized by the cyclization of anthranilic acid derivatives with formamide or its derivatives under acidic or basic conditions.

    Introduction of the 4-Chlorophenyl Group: The 4-chlorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a suitable leaving group on the quinazolinone core is replaced by the 4-chlorophenyl group.

    Attachment of the 3-Methylisoxazol-5-yl Group: The 3-methylisoxazol-5-yl group can be attached through a condensation reaction with an appropriate isoxazole derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the isoxazole ring, leading to the formation of hydroxyl or carboxyl derivatives.

    Reduction: Reduction reactions can occur at the quinazolinone core, potentially converting the carbonyl group to a hydroxyl group.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Reagents like sodium hydride or potassium tert-butoxide can facilitate substitution reactions.

Major Products

    Oxidation: Hydroxyl or carboxyl derivatives of the isoxazole ring.

    Reduction: Hydroxyl derivatives of the quinazolinone core.

    Substitution: Various substituted derivatives depending on the nature of the substituent introduced.

Scientific Research Applications

2-(4-Chlorophenyl)-3-(3-methylisoxazol-5-yl)quinazolin-4(3H)-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-Chlorophenyl)-3-(3-methylisoxazol-5-yl)quinazolin-4(3H)-one involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.

    Pathways Involved: It can influence various biochemical pathways, such as those involved in cell signaling, metabolism, or gene expression.

Comparison with Similar Compounds

Similar Compounds

    2-Phenylquinazolin-4(3H)-one: Lacks the chlorophenyl and isoxazole substitutions.

    2-(4-Methylphenyl)quinazolin-4(3H)-one: Contains a methyl group instead of a chlorine atom on the phenyl ring.

    3-(3-Methylisoxazol-5-yl)quinazolin-4(3H)-one: Lacks the chlorophenyl substitution.

Uniqueness

2-(4-Chlorophenyl)-3-(3-methylisoxazol-5-yl)quinazolin-4(3H)-one is unique due to the presence of both the 4-chlorophenyl and 3-methylisoxazol-5-yl groups, which can confer distinct biological activities and chemical reactivity compared to its analogs.

Properties

CAS No.

90059-40-8

Molecular Formula

C18H12ClN3O2

Molecular Weight

337.8 g/mol

IUPAC Name

2-(4-chlorophenyl)-3-(3-methyl-1,2-oxazol-5-yl)quinazolin-4-one

InChI

InChI=1S/C18H12ClN3O2/c1-11-10-16(24-21-11)22-17(12-6-8-13(19)9-7-12)20-15-5-3-2-4-14(15)18(22)23/h2-10H,1H3

InChI Key

WDXFLBLHKQYIIP-UHFFFAOYSA-N

Canonical SMILES

CC1=NOC(=C1)N2C(=NC3=CC=CC=C3C2=O)C4=CC=C(C=C4)Cl

Origin of Product

United States

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